molecular formula C18H14N2O3S B2978279 N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421455-25-5

N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2978279
CAS No.: 1421455-25-5
M. Wt: 338.38
InChI Key: NQZQKQOOKMABLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzodioxole moiety fused to a carboxamide group, which is further linked to a benzyl-thiazole scaffold. Its synthesis likely involves coupling reactions between thiazole-containing amines and benzo[d][1,3]dioxole-5-carboxylic acid derivatives, as seen in analogous compounds .

Properties

IUPAC Name

N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-17(14-5-6-15-16(9-14)23-11-22-15)20-10-12-1-3-13(4-2-12)18-19-7-8-24-18/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZQKQOOKMABLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Structural Variation Molecular Weight Key Features Reference
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Heptane chain replaces thiazol-2-ylbenzyl group ~289.3 Enhanced lipophilicity; evaluated as a flavor compound with low toxicity
N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzodioxole-5-carboxamide Ethyl linker with 2-methoxybenzylamino group on thiazole 425.5 Potential for hydrogen bonding; unconfirmed biological activity
ASN90 (O-GlcNAcase inhibitor) Piperazine-thiadiazole core with benzodioxole N/A Targets neurodegenerative proteinopathies; distinct pharmacological profile
Compound 85 (IOP Conference) Cyclopropane-carboxamide with trifluoromethoxy group ~581.5 Improved metabolic stability; antitumor or anti-inflammatory potential

Key Observations:

  • Conversely, ASN90’s piperazine-thiadiazole system enables selective O-GlcNAcase inhibition, demonstrating that structural complexity correlates with target specificity .
  • Synthetic Flexibility: Analogues like those in and utilize ethyl linkers to introduce methoxybenzylamino groups, enabling modular synthesis via chloroacetyl chloride acylation and subsequent functionalization .

Photophysical and Electronic Properties

Triphenylamine-benzothiazole derivatives (e.g., N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine) exhibit temperature-dependent fluorescence switching between locally excited (LE) and twisted intramolecular charge-transfer (TICT) states. While these lack the benzodioxole-carboxamide moiety, their thiazole-aromatic systems highlight the role of electron-withdrawing groups (e.g., methoxy substituents) in tuning emission properties . For N-(4-(thiazol-2-yl)benzyl)benzodioxole-5-carboxamide, the benzodioxole’s electron-donating nature may similarly influence charge-transfer dynamics, though experimental data are absent in the evidence.

Metabolic and Toxicological Profiles

This contrasts with piperidine/pyrrolidine-containing analogues (), where basic amine groups may increase hepatic metabolism via cytochrome P450 enzymes. The absence of such groups in the target compound suggests a more favorable metabolic profile, though in vivo studies are required for confirmation .

Biological Activity

N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a benzyl group, and a benzo[d][1,3]dioxole moiety, contributing to its unique properties. Its molecular formula is C18H14N2O3SC_{18}H_{14}N_{2}O_{3}S, with a molecular weight of 338.4 g/mol. The presence of these functional groups is crucial for its biological interactions.

Target Interactions:
this compound interacts with various biological targets, which include enzymes and receptors involved in critical metabolic pathways. The thiazole derivatives are known to modulate enzyme activities and receptor functions, impacting several biochemical pathways.

Biological Effects:
Research indicates that this compound exhibits a range of biological activities:

  • Antibacterial : Effective against various bacterial strains.
  • Antifungal : Demonstrates significant antifungal properties.
  • Anti-inflammatory : Reduces inflammation in cellular models.
  • Antitumor : Shows promise in inhibiting cancer cell proliferation.
  • Antidiabetic : Exhibits potential in lowering blood glucose levels.

In Vitro Studies

Recent studies have highlighted the efficacy of this compound in various assays:

Activity IC50 Value (µM) Tested Cell Lines
α-Amylase Inhibition0.85Various enzymatic assays
Cytotoxicity>150Hek293t normal cell line
Antitumor Activity26–65Four different cancer cell lines

In particular, the compound demonstrated significant inhibition of α-amylase activity, which is crucial for managing diabetes by regulating carbohydrate metabolism .

In Vivo Studies

In vivo experiments using streptozotocin-induced diabetic mice revealed that the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration of five doses . This finding underscores the potential of this compound as an antidiabetic agent.

Case Studies

  • Anticancer Activity : A study involving various cancer cell lines demonstrated that this compound effectively inhibited cell growth with IC50 values ranging from 26 to 65 µM. This suggests its potential as a lead compound in anticancer drug development .
  • Diabetes Management : In an animal model, the compound's ability to lower blood glucose levels indicates its therapeutic potential for diabetes management. The reduction in glucose levels was statistically significant compared to control groups .

Q & A

Basic: What are the optimal synthetic routes for preparing N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide, and how can critical intermediates be characterized?

Methodological Answer:
The synthesis typically involves coupling a benzo[d][1,3]dioxole-5-carboxylic acid derivative with a thiazole-containing benzylamine. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or chloroacetyl chloride in the presence of triethylamine, as demonstrated for analogous thiazole-acetamide derivatives .
  • Intermediate purification : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 3:2 ratio) yields pure intermediates, as shown for structurally related benzodioxole carboxamides .
  • Characterization : Confirm intermediates via:
    • 1H/13C NMR : Look for signals corresponding to the benzodioxole methylenedioxy group (δ ~5.9–6.1 ppm for protons; δ ~100–110 ppm for carbons) and thiazole protons (δ ~7.5–8.5 ppm) .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with deviations <2 ppm .

Advanced: How does the spatial arrangement of the thiazole and benzodioxole moieties influence the compound’s bioactivity?

Methodological Answer:
The thiazole ring’s electron-deficient nature and benzodioxole’s lipophilicity are critical for target binding. To assess spatial effects:

  • X-ray crystallography : Resolve crystal structures of analogs (e.g., similar benzothiazole derivatives) to identify π-π stacking or hydrogen-bonding interactions with biological targets .
  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., MAO-A/B or kinase domains). Compare binding scores of analogs with varying substituents on the thiazole ring .
  • SAR studies : Synthesize derivatives with steric hindrance (e.g., methyl groups on the thiazole) or altered substituent positions to evaluate activity shifts in assays (e.g., IC50 changes in enzyme inhibition) .

Stability: What methodologies assess the hydrolytic stability of the benzodioxole ring under physiological conditions?

Methodological Answer:
The methylenedioxy group in benzodioxole is prone to hydrolysis. Evaluate stability via:

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation by HPLC-MS, tracking the appearance of dihydroxybenzamide byproducts .
  • Accelerated stability testing : Use thermal stress (40–60°C) and humidity (75% RH) to simulate long-term storage. Quantify degradation products using validated LC-MS/MS methods .
  • Kinetic analysis : Calculate hydrolysis rate constants (k) and half-life (t1/2) under simulated gastric (pH 1.2) and intestinal (pH 6.8) conditions to predict oral bioavailability .

SAR: How can researchers design analogs to systematically explore the role of substituents on the thiazole ring?

Methodological Answer:
Focus on modifying the thiazole’s 2- and 4-positions to modulate electronic and steric effects:

  • Electron-withdrawing groups (EWGs) : Introduce nitro (-NO2) or chloro (-Cl) substituents to enhance electrophilicity, potentially improving kinase inhibition (e.g., as seen in benzothiazole-based anticancer agents) .
  • Bulkier substituents : Replace the thiazole’s hydrogen with aryl groups (e.g., phenyl or pyridyl) to assess steric effects on target binding. Use Suzuki-Miyaura coupling for C–C bond formation .
  • Bioisosteric replacements : Substitute thiazole with oxazole or imidazole rings and compare activity in cellular assays (e.g., cytotoxicity or anti-inflammatory profiles) .

Data Contradiction Analysis: How can researchers resolve discrepancies in biological activity data across structurally similar benzodioxole-thiazole derivatives?

Methodological Answer:
Discrepancies may arise from assay conditions or impurities. Address these by:

  • Reproducibility checks : Re-test compounds in standardized assays (e.g., fixed ATP concentrations in kinase assays) and validate purity via HPLC (>95%) .
  • Metabolite profiling : Use LC-HRMS to identify active metabolites that may contribute to observed activity (e.g., hydroxylation of the benzodioxole ring) .
  • Computational modeling : Perform MD simulations to assess dynamic binding interactions. For example, flexible docking may reveal conformational changes in target proteins that explain potency variations .

Advanced: What strategies are recommended for elucidating the metabolic pathways of this compound in preclinical models?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify Phase I metabolites (oxidation, hydrolysis) and Phase II conjugates (glucuronidation) using UPLC-QTOF-MS .
  • Isotope labeling : Synthesize a deuterated analog to track metabolic soft spots. For example, deuterate the benzodioxole methylene group to study ring-opening kinetics .
  • In silico prediction : Use software like ADMET Predictor™ to simulate metabolic sites (e.g., CYP3A4-mediated oxidation) and prioritize high-risk metabolites for isolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.